molecular formula C19H16ClFN2O3S2 B6575072 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide CAS No. 1105215-22-2

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B6575072
CAS No.: 1105215-22-2
M. Wt: 438.9 g/mol
InChI Key: OPLFVFQEAMLFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring and an aromatic carboxamide substituent at the 2-position. Key structural elements include:

  • Sulfamoyl moiety: Composed of a 4-chlorophenyl group and a methyl group attached to the sulfonamide nitrogen.
  • Carboxamide group: Substituted with a 3-fluoro-4-methylphenyl ring, which introduces steric and electronic effects that influence binding interactions.

The compound’s molecular formula is C₁₉H₁₅ClFN₂O₃S₂, with a molecular weight of 437.92 g/mol. Its design leverages the pharmacophoric features of thiophene derivatives, which are known for antibacterial, antifungal, and antitumor activities .

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S2/c1-12-3-6-14(11-16(12)21)22-19(24)18-17(9-10-27-18)28(25,26)23(2)15-7-4-13(20)5-8-15/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLFVFQEAMLFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with key analogs reported in the literature and screening databases:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₁₉H₁₅ClFN₂O₃S₂ 437.92 3-[(4-Cl-C₆H₄)(CH₃)Sulfamoyl], N-(3-F-4-CH₃-C₆H₃) Not explicitly reported
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 3-[(4-Cl-C₆H₄-CH₂)Sulfonyl], N-(4-Cl-C₆H₄) Unknown
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide C₂₀H₂₀ClN₃O₃S₂ 449.98 3-[(4-Cl-C₆H₄)(CH₃)Sulfamoyl], N-(4-(CH₃)₂N-C₆H₄) Antibacterial screening candidate
N-(3-Fluorophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉FN₂O₃S₂ 418.51 3-[(4-C₂H₅-C₆H₄)(CH₃)Sulfamoyl], N-(3-F-C₆H₄) High purity (99%+)
N-(4-Methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₁₉H₁₈N₂O₃S₂ 394.49 3-[CH₃(C₆H₅)Sulfamoyl], N-(4-CH₃-C₆H₄) Not disclosed
N-(3,4-Dimethoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉ClN₂O₅S₂ 466.01 3-[(4-Cl-C₆H₄)(CH₃)Sulfamoyl], N-(3,4-(OCH₃)₂-C₆H₃) Crystallographic data available
Key Observations:

Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl group (N–SO₂–) differs from analogs with sulfonyl (SO₂–) or methanesulfonyl (CH₃–SO₂–) groups . In contrast, sulfonyl-containing analogs (e.g., compound ) likely prioritize hydrophobic interactions.

Aromatic Carboxamide Substituents: The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which could modulate solubility and metabolic stability compared to 4-dimethylaminophenyl (electron-donating) or 3,4-dimethoxyphenyl (polar) substituents . Fluorine substitution is associated with improved membrane permeability and bioavailability in drug design .

Molecular Weight and Drug-Likeness :

  • The target compound (437.92 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Analogs with larger substituents (e.g., C₂₂H₂₄N₂O₃S₂ , 428.57 g/mol ) may face challenges in pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.